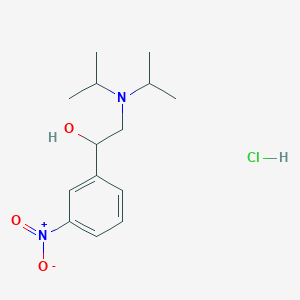
1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate, also known as EF-PBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist of the serotonin and dopamine receptors, particularly the 5-HT1A and D2 receptors. It may also modulate the release and uptake of these neurotransmitters, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been shown to produce a range of biochemical and physiological effects, including changes in behavior, cognition, and mood. It has been reported to increase locomotor activity, reduce anxiety-like behavior, and enhance cognitive performance in animal models. It may also have antidepressant and antipsychotic effects, although further studies are needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, making it a cost-effective research tool. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses. Researchers should take these factors into account when designing experiments using 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate.
Orientations Futures
There are several future directions for research on 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate. One area of interest is the development of more selective and potent derivatives of 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate that can target specific serotonin and dopamine receptor subtypes. Another area of interest is the investigation of the effects of 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate on behavior, cognition, and mood.
Applications De Recherche Scientifique
1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In pharmacology, 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been used to study the effects of serotonin and dopamine receptor agonists and antagonists on behavior and cognition. In neuroscience, it has been used to investigate the role of the serotonergic and dopaminergic systems in the regulation of mood, emotion, and motivation.
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O.C2H2O4/c1-2-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-3-4-6-20(18)21;3-1(4)2(5)6/h3-10H,2,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHCQMYMVRWEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3939343.png)
![4-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrophthalonitrile](/img/structure/B3939346.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3939352.png)
![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)






![ethyl 4-{[(sec-butylamino)carbonothioyl]amino}benzoate](/img/structure/B3939421.png)
![2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B3939427.png)
![N-(4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3939431.png)
![2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3939437.png)